molecular formula C11H15ClO2 B1621378 4-Chloromethyl-1,2-diethoxy-benzene CAS No. 27472-20-4

4-Chloromethyl-1,2-diethoxy-benzene

Cat. No.: B1621378
CAS No.: 27472-20-4
M. Wt: 214.69 g/mol
InChI Key: TXBSWQWDLFJQMU-UHFFFAOYSA-N
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Description

4-Chloromethyl-1,2-diethoxy-benzene is a substituted aromatic compound featuring a benzene ring with ethoxy (-OCH₂CH₃) groups at the 1 and 2 positions and a chloromethyl (-CH₂Cl) substituent at the 4 position. Its molecular formula is C₁₁H₁₅ClO₂, with a molecular weight of 214.69 g/mol. The ethoxy substituents are electron-donating, influencing the compound’s electronic properties and solubility.

Properties

CAS No.

27472-20-4

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

4-(chloromethyl)-1,2-diethoxybenzene

InChI

InChI=1S/C11H15ClO2/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

TXBSWQWDLFJQMU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CCl)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)CCl)OCC

Origin of Product

United States

Scientific Research Applications

Example Reaction:

  • Chloromethylation :
    1 2 Diethoxybenzene+Paraformaldehyde+HCl4 Chloromethyl 1 2 diethoxy benzene\text{1 2 Diethoxybenzene}+\text{Paraformaldehyde}+\text{HCl}\rightarrow \text{4 Chloromethyl 1 2 diethoxy benzene}
  • Subsequent Reactions : The chloromethylated product can be reacted with sodium cyanide to produce cyanide derivatives useful in further synthetic applications .

Pharmaceutical Industry

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been utilized in the production of isoquinoline alkaloids, which have therapeutic properties.

CompoundApplication
Isoquinoline DerivativesAntimicrobial and anticancer agents
Benzyl CyanidesPrecursor for analgesics and anti-inflammatory drugs

Chemical Synthesis

This compound is a valuable building block in organic synthesis, particularly for creating complex molecules in medicinal chemistry. It can be transformed into various functionalized derivatives, enhancing its utility in synthetic pathways.

Research Applications

In proteomics and biochemical research, this compound is used for labeling and modifying biomolecules due to its reactive chloromethyl group, which can form covalent bonds with nucleophiles .

Case Study 1: Synthesis of Isoquinoline Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing isoquinoline derivatives through a multi-step reaction involving nucleophilic substitution and cyclization processes. The resulting compounds showed promising bioactivity against specific cancer cell lines .

Case Study 2: Development of Antimicrobial Agents

Research has indicated that derivatives synthesized from this compound exhibit antimicrobial properties. These compounds were tested against various bacterial strains, showing effective inhibition at low concentrations .

Comparison with Similar Compounds

4-Chloromethyl-1,2-dimethoxy-benzene

  • Molecular Formula : C₉H₁₁ClO₂
  • Molecular Weight : 186.63 g/mol
  • Key Differences :
    • Substituents: Methoxy (-OCH₃) groups at 1 and 2 positions instead of ethoxy.
    • Impact :
  • Higher electron-donating effect due to smaller alkoxy groups, which may enhance ring activation for electrophilic substitution.
    • Applications : Likely used in similar synthetic pathways as the diethoxy analog but with distinct solubility profiles .

4-Ethenyl-1,2-dimethoxy-benzene

  • Molecular Formula : C₁₀H₁₂O₂
  • Molecular Weight : 164.20 g/mol
  • Key Differences :
    • Substituents: Ethenyl (-CH=CH₂) group at the 4 position instead of chloromethyl, with methoxy groups at 1 and 2.
    • Impact :
  • The ethenyl group enables polymerization or addition reactions, diverging from the nucleophilic substitution pathways typical of chloromethyl derivatives.
  • Boiling point: 395.7 K at 0.013 bar, as reported under reduced pressure . Applications: Potential use in polymer chemistry or as a monomer for functional materials .

Comparative Data Table

Property This compound 4-Chloromethyl-1,2-dimethoxy-benzene 4-Ethenyl-1,2-dimethoxy-benzene
Molecular Formula C₁₁H₁₅ClO₂ C₉H₁₁ClO₂ C₁₀H₁₂O₂
Molecular Weight (g/mol) 214.69 186.63 164.20
Substituents 1,2-diethoxy; 4-chloromethyl 1,2-dimethoxy; 4-chloromethyl 1,2-dimethoxy; 4-ethenyl
Key Reactivity Nucleophilic substitution Nucleophilic substitution Addition/polymerization
Reported Boiling Point Not available Not available 395.7 K (0.013 bar)
Electron Effects Moderate electron-donating (ethoxy) Stronger electron-donating (methoxy) Electron-donating (methoxy)

Research Findings and Implications

Substituent Size and Solubility: Ethoxy groups in this compound increase lipophilicity compared to methoxy analogs, likely reducing water solubility but enhancing compatibility with nonpolar solvents .

Reactivity Trends :

  • Chloromethyl derivatives exhibit higher electrophilicity at the benzylic carbon, enabling alkylation or cross-coupling reactions. Methoxy/ethoxy groups stabilize the intermediate carbocation via resonance .
  • The ethenyl analog’s reactivity is dominated by its unsaturated bond, favoring radical or ionic additions .

Thermal Stability :

  • The ethenyl derivative’s lower molecular weight and unsaturated structure contribute to its lower boiling point under reduced pressure compared to chloromethyl analogs .

Q & A

Basic Research Questions

Q. What established synthetic methods are used for 4-Chloromethyl-1,2-diethoxy-benzene, and what are their critical reaction parameters?

  • Methodological Answer : The synthesis typically involves chloromethylation of 1,2-diethoxybenzene derivatives. A common approach includes refluxing the precursor with chloromethylating agents (e.g., chloromethyl ethers or thionyl chloride) in anhydrous ethanol or dichloromethane. Critical parameters include maintaining anhydrous conditions to avoid hydrolysis, reaction temperature (80–100°C), and catalytic use of acetic acid to enhance electrophilic substitution efficiency . Post-synthesis purification often employs fractional distillation under nitrogen to prevent oxidation, with yields optimized by controlling distillation temperatures (e.g., 85–100°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR should show signals for ethoxy groups (δ 1.3–1.5 ppm for CH3_3, δ 3.5–4.0 ppm for OCH2_2) and chloromethyl protons (δ 4.5–4.8 ppm). 13^13C NMR confirms the chloromethyl carbon (δ 40–45 ppm) and ethoxy carbons .
  • IR : Stretching vibrations for C-Cl (600–800 cm1^{-1}) and C-O (1200–1250 cm1^{-1}) are diagnostic.
  • Elemental Analysis : Used to verify purity; discrepancies in carbon/hydrogen percentages (e.g., calculated C 55.81% vs. observed 55.62%) may indicate residual solvents or side products .

Q. How do ethoxy and chloromethyl substituents influence electrophilic aromatic substitution (EAS) reactivity?

  • Methodological Answer : Ethoxy groups are strong ortho/para-directing activators due to lone-pair donation, while the chloromethyl group is a weakly deactivating meta-director. Competition between these groups can lead to regioselectivity challenges. For example, in Friedel-Crafts acylation, the dominant ethoxy group directs substitution to the para position relative to itself, but steric hindrance from the chloromethyl group may shift reactivity. Reaction optimization requires adjusting electrophile strength (e.g., using acyl chlorides vs. anhydrides) and temperature .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying catalytic conditions?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Lewis acids (e.g., FeCl3_3) or protic acids (e.g., H2_2SO4_4) can enhance chloromethylation efficiency. Comparative studies using glacial acetic acid (5 drops per 0.001 mol substrate) show improved regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may increase reaction rates but risk side reactions. Ethanol balances solubility and stability .
  • Reaction Monitoring : TLC or GC-MS at intervals (e.g., every 30 minutes) helps identify intermediate byproducts and adjust conditions dynamically .

Q. What strategies resolve contradictions between experimental and theoretical elemental analysis data?

  • Methodological Answer : Discrepancies often arise from incomplete purification or hygroscopicity. Strategies include:

  • Redistillation : Under nitrogen to remove volatile impurities .
  • Microanalysis Validation : Repeating combustion analysis with freshly distilled samples.
  • Alternative Characterization : Cross-validate using high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm molecular structure .

Q. What mechanistic insights explain regioselectivity in further functionalization reactions?

  • Methodological Answer : Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals. For example, the HOMO localization near the ethoxy group supports electrophilic attack at the para position. Experimental validation via kinetic studies (e.g., competing reactions with nitrobenzene vs. toluene) quantifies substituent effects. Contradictions between predicted and observed regioselectivity may stem from steric effects from the chloromethyl group, requiring iterative adjustments to reaction conditions .

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